molecular formula C74H108O42 B115058 Dodecyl laminarapentaoside peracetate CAS No. 158041-98-6

Dodecyl laminarapentaoside peracetate

Cat. No.: B115058
CAS No.: 158041-98-6
M. Wt: 1669.6 g/mol
InChI Key: NWAPCYCMPJBSJV-OTUNSULMSA-N
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Description

Dodecyl laminarapentaoside peracetate is a complex carbohydrate derivative, specifically an acetylated oligosaccharide. This compound is characterized by the presence of a dodecyl group attached to a laminarapentaoside, which is a chain of five glucose units. The acetylation of the hydroxyl groups in the sugar units enhances its solubility in organic solvents and modifies its chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of dodecyl laminarapentaoside peracetate typically involves the acetylation of laminarapentaoside. The process begins with the extraction of laminarapentaoside from natural sources or its synthesis through enzymatic methods. The laminarapentaoside is then reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to achieve full acetylation. The reaction is carried out under controlled temperature and stirring conditions to ensure complete acetylation of all hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using mechanochemical methods. This involves the vigorous mechanical mixing of solid

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,5-diacetyloxy-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,5-diacetyloxy-6-(acetyloxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-dodecoxyoxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C74H108O42/c1-18-19-20-21-22-23-24-25-26-27-28-91-70-65(103-45(13)86)61(56(98-40(8)81)50(108-70)29-92-34(2)75)113-72-67(105-47(15)88)63(58(100-42(10)83)52(110-72)31-94-36(4)77)115-74-69(107-49(17)90)64(59(101-43(11)84)54(112-74)33-96-38(6)79)116-73-68(106-48(16)89)62(57(99-41(9)82)53(111-73)32-95-37(5)78)114-71-66(104-46(14)87)60(102-44(12)85)55(97-39(7)80)51(109-71)30-93-35(3)76/h50-74H,18-33H2,1-17H3/t50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60+,61+,62+,63+,64+,65-,66-,67-,68-,69-,70+,71+,72+,73+,74+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWAPCYCMPJBSJV-OTUNSULMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H108O42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00166352
Record name Dodecyl laminarapentaoside peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1669.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158041-98-6
Record name Dodecyl laminarapentaoside peracetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158041986
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecyl laminarapentaoside peracetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00166352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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